molecular formula C7H5ClF3NO3 B2518983 2-(Trifluoromethoxy)nicotinic acid hydrochloride CAS No. 1779132-96-5

2-(Trifluoromethoxy)nicotinic acid hydrochloride

Cat. No.: B2518983
CAS No.: 1779132-96-5
M. Wt: 243.57
InChI Key: ZXZOFARHOVRFPV-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)nicotinic acid hydrochloride is a fluorinated derivative of nicotinic acid, featuring a trifluoromethoxy (-OCF₃) group at the 2-position of the pyridine ring and a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to the trifluoromethoxy group’s ability to enhance metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name

2-(trifluoromethoxy)pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3.ClH/c8-7(9,10)14-5-4(6(12)13)2-1-3-11-5;/h1-3H,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZOFARHOVRFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(Trifluoromethoxy)nicotinic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Reactions

The compound is known to undergo various chemical transformations, including:

  • Oxidation : Leading to oxidized derivatives.
  • Reduction : Yielding different reduced forms.
  • Substitution : The trifluoromethoxy group can be replaced with other functional groups.

Chemistry

In synthetic organic chemistry, 2-(Trifluoromethoxy)nicotinic acid hydrochloride serves as a valuable building block for creating more complex molecules. Its unique trifluoromethoxy group enhances the reactivity of the compound, making it suitable for various synthetic pathways.

Biological Research

Research indicates that compounds similar to 2-(Trifluoromethoxy)nicotinic acid hydrochloride exhibit significant biological activities. For example:

  • Antimicrobial Activity : Studies have shown that derivatives of nicotinic acid, including those with trifluoromethoxy substitutions, possess antimicrobial properties against various pathogens .
  • Fungicidal Effects : A study demonstrated that certain derivatives exhibited fungicidal activity against Pseudoperonospora cubensis, suggesting potential applications in agricultural settings as fungicides .

Pharmaceutical Applications

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient:

  • Anti-inflammatory and Analgesic Properties : Research highlights that related compounds demonstrate anti-inflammatory and analgesic effects, making them candidates for pain management therapies .
  • Pharmaceutical Formulations : The hydrochloride form can be incorporated into various pharmaceutical formulations such as tablets and ointments for therapeutic use .

Case Study 1: Anti-inflammatory Effects

A study reported that derivatives of 2-(trifluoromethylanilino)-nicotinic acid exhibited significant anti-inflammatory effects in animal models. The compounds were effective in suppressing edema induced by carrageenan in rats, indicating their potential use as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study of several nicotinic acid derivatives, it was found that those containing the trifluoromethoxy group had enhanced antimicrobial efficacy against specific bacterial strains. This suggests their utility in developing new antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
ChemistryBuilding block for complex organic synthesisUsed in synthesis of fluorinated compounds
Biological ResearchAntimicrobial and antifungal propertiesEffective against Pseudoperonospora cubensis
PharmaceuticalPotential anti-inflammatory and analgesic agentReduces pain reactions in animal models

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and activity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

6-(Trifluoromethoxy)pyridine-3-carboxylic Acid (CAS: 867131-26-8)
  • Core Structure : Pyridine ring with a carboxylic acid at the 3-position and a trifluoromethoxy group at the 6-position .
  • Key Differences : The trifluoromethoxy group’s position (6 vs. 2) alters electronic and steric interactions. The 6-substituted analog may exhibit reduced receptor binding efficiency compared to the 2-substituted compound due to spatial constraints in target engagement .
6-(2,2,2-Trifluoroethoxy)picolinic Acid (CAS: 95652-80-5)
  • Core Structure : Picolinic acid (pyridine-2-carboxylic acid) with a trifluoroethoxy (-OCH₂CF₃) group at the 6-position .
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid
  • Core Structure : Indazole ring with a trifluoromethoxy group at the 5-position and carboxylic acid at the 3-position .
  • Key Differences : The bicyclic indazole core enhances rigidity, improving binding affinity to the α7 receptor. However, the pyridine-based nicotinic acid derivative may offer better solubility due to reduced aromaticity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
2-(Trifluoromethoxy)nicotinic acid HCl ~237.6 1.8 12.5 (aqueous) 4.2
6-(Trifluoromethoxy)pyridine-3-carboxylic acid ~225.1 1.5 8.9 3.8
6-(Trifluoroethoxy)picolinic acid ~239.1 2.1 5.2 2.5
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid ~262.2 2.3 3.1 6.0

*Estimated using fragment-based methods .

  • Key Trends :
    • Lipophilicity : Trifluoroethoxy > trifluoromethoxy due to increased alkyl chain length .
    • Metabolic Stability : Indazole derivatives exhibit longer half-lives, likely due to reduced cytochrome P450 interactions .
    • Solubility : Nicotinic acid derivatives outperform indazole analogs, attributed to the carboxylic acid’s ionization in aqueous media .

Biological Activity

2-(Trifluoromethoxy)nicotinic acid hydrochloride is a chemical compound characterized by its molecular formula C7H5ClF3NO3C_7H_5ClF_3NO_3 and a molecular weight of 243.57 g/mol. This compound is notable for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 2-(trifluoromethoxy)nicotinic acid hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in disease processes, although the exact mechanisms are still under investigation.

Research Findings

  • Antimicrobial Properties : Studies have indicated that derivatives of nicotinic acid, including those with trifluoromethoxy substitutions, exhibit antimicrobial activity. This suggests potential applications in treating infections caused by resistant strains of bacteria .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Neuropharmacological Activity : There is growing interest in the effects of nicotinic acid derivatives on neurotransmitter systems, particularly their role as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). These interactions may have implications for cognitive function and sensory processing disorders .

Comparative Analysis

The biological activity of 2-(trifluoromethoxy)nicotinic acid hydrochloride can be compared with other similar compounds:

Compound NameStructureBiological Activity
2-Fluoro-4-(trifluoromethyl)nicotinic acidStructureAntimicrobial, anti-inflammatory
2-(Trifluoromethoxy)pyridine-3-carboxylic acidStructureNeuropharmacological effects

Case Study 1: Antimicrobial Activity

In a study conducted on various nicotinic acid derivatives, 2-(trifluoromethoxy)nicotinic acid hydrochloride was found to exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated that administration of the compound significantly reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases such as rheumatoid arthritis.

Q & A

Q. What are the key considerations in designing a synthesis route for 2-(Trifluoromethoxy)nicotinic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Esterification of nicotinic acid derivatives to form intermediates (e.g., using thionyl chloride or DMF as catalysts) .
  • Oxidation of intermediates with reagents like 3-chloroperoxybenzoic acid to generate pyridine N-oxides .
  • Nucleophilic substitution to introduce the trifluoromethoxy group, often using potassium carbonate in polar aprotic solvents (e.g., DMSO) .
  • Final hydrochloride salt formation via acid-base reactions with HCl.
    Purity optimization requires rigorous purification (e.g., recrystallization or column chromatography) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and trifluoromethoxy group integration .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 317.65 g/mol for related analogs) .
  • X-ray Crystallography : For absolute structural confirmation if crystalline derivatives are obtainable .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

  • Methodological Answer : The trifluoromethoxy group enhances:
  • Lipophilicity : Measured via logP values (experimental or computational tools like ChemAxon) .
  • Metabolic Stability : Assessed using liver microsome assays to compare degradation rates with non-fluorinated analogs .
  • Electron-Withdrawing Effects : Evaluated via Hammett constants (σ values) to predict reactivity in further derivatization .

Advanced Research Questions

Q. How can researchers validate the biological targets of this compound in neurological studies?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-α-bungarotoxin) to test affinity for nicotinic acetylcholine receptors (nAChRs), particularly α7 subtypes implicated in Alzheimer’s disease .
  • Computational Docking : Molecular modeling (e.g., AutoDock Vina) to predict interactions with receptor active sites .
  • Functional Assays : Measure neurotransmitter release in neuronal cell lines (e.g., SH-SY5Y) using fluorometric or electrochemical detection .

Q. What strategies address discrepancies in bioactivity data between trifluoromethoxy-substituted nicotinic acid derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically vary substituents (e.g., chloro vs. methyl groups) and correlate changes with activity using regression models .
  • Solubility Optimization : Test bioavailability in simulated physiological media (e.g., PBS with surfactants) to resolve inconsistencies in in vivo vs. in vitro results .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity assays .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for oxidation and substitution steps, reducing side reactions .
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance trifluoromethoxy group incorporation .
  • DoE (Design of Experiments) : Apply statistical models to optimize variables (temperature, solvent ratio, reaction time) for maximum yield .

Q. What are the challenges in assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, or elevated temperatures, followed by HPLC-MS analysis to identify degradation pathways .
  • Plasma Stability Assays : Incubate with human or animal plasma and quantify remaining compound via LC-MS to estimate half-life .
  • Crystallinity Analysis : Use differential scanning calorimetry (DSC) to correlate physical stability (polymorphism) with shelf life .

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